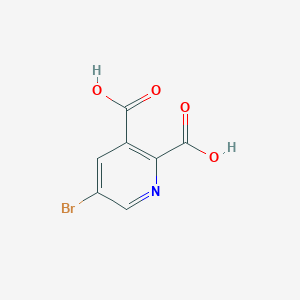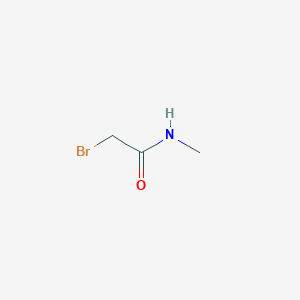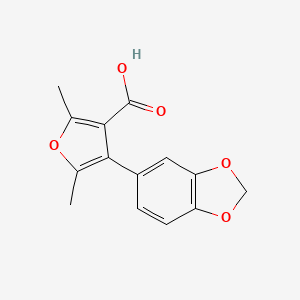![molecular formula C15H15BrN2 B1283160 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 112631-33-1](/img/structure/B1283160.png)
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
Übersicht
Beschreibung
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a compound that can be associated with the family of brominated quinolines. These compounds are of interest due to their potential applications in medicinal chemistry, particularly in the development of drugs for infectious diseases. The synthesis and study of such compounds are crucial for understanding their chemical behavior and for the design of novel therapeutic agents.
Synthesis Analysis
The synthesis of brominated quinolines typically involves a multi-step process. For instance, the Knorr synthesis is a well-known method for preparing quinoline derivatives. In one study, 6-bromo-2-chloro-4-methylquinoline was prepared as a starting material for work on infectious diseases. The synthesis involved a condensation between β-keto esters and 4-bromoaniline, followed by cyclization into 6-bromoquinolin-2(1H)-one, a reaction known as the Knorr reaction . Although the specific synthesis of 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated quinolines is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The steric effects of substituents on the quinoline ring can govern the cyclization step in the synthesis, as observed in the study of various anilides . The molecular structure of these compounds is crucial for their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Brominated quinolines can undergo various chemical reactions, including cyclization and rearrangement. For example, a brominated 1,4-benzodiazepin-2-one compound was found to rearrange into a quinazolin-2-aldehyde upon heating, and further into ester and acid derivatives . Similarly, 4-bromoethyl 2(H) quinolinone was synthesized through acylation, bromination, and cyclization reactions . These reactions are indicative of the reactivity of brominated quinolines and their potential for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a bromine atom can increase the density and molecular weight of the compound. The overall yield and purity of these compounds, as reported in the synthesis of 4-bromoethyl 2(H) quinolinone, can reach high levels, indicating efficient synthetic methods and the potential for large-scale production .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Elaboration : Research by Marull & Schlosser (2003) demonstrates the cyclization-condensation of anilines, which may provide insights into methods applicable to 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline for producing diverse chemical structures.
Knorr Synthesis Adaptation : The work of Wlodarczyk et al. (2011) on the Knorr synthesis of quinolines could be relevant for understanding synthetic pathways involving 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline.
Potential as Rho-Kinase Inhibitors : Letellier et al. (2008) discuss the synthesis of quinolin-2-one derivatives, indicating potential applications in inhibiting Rho-kinase enzymes, which could be explored for 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline (Letellier et al., 2008).
Heterocyclic Compound Synthesis : Mmonwa & Mphahlele (2016) demonstrate the synthesis of nitrogen-containing heterocyclic compounds using halogenated aniline derivatives, which might be applicable to 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline (Mmonwa & Mphahlele, 2016).
Antibacterial Properties : The study by Wang et al. (2016) on quinoline-4-carboxylic acid derivatives with antibacterial properties indicates a potential area of application for 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline in developing new antibacterial agents.
Photochemical Reactions : Nishio et al. (2000) explore the photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines, which could be relevant for understanding the photochemical properties of 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline (Nishio et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCNDHDLJLISFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

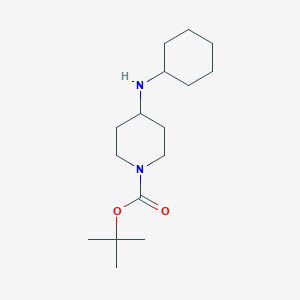

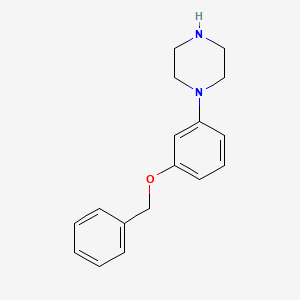
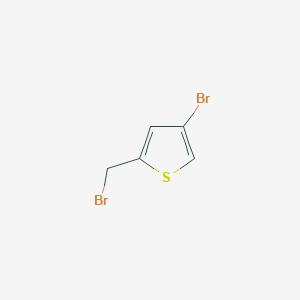
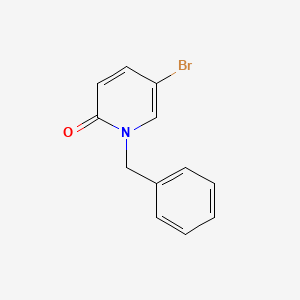

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
